molecular formula C15H21N3O2 B2994727 1-isopropyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 922874-28-0

1-isopropyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Numéro de catalogue: B2994727
Numéro CAS: 922874-28-0
Poids moléculaire: 275.352
Clé InChI: JMKDSVSPRDDONI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-Isopropyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic urea derivative featuring a substituted indole core. The indole moiety is modified at the N1 position with a 2-methoxyethyl group, while the urea functional group links the isopropyl substituent to the indole’s C3 position. This compound belongs to a class of indole derivatives known for diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . Urea derivatives, in particular, are valued for their hydrogen-bonding capacity, which can enhance target binding affinity in medicinal chemistry applications.

Propriétés

IUPAC Name

1-[1-(2-methoxyethyl)indol-3-yl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-11(2)16-15(19)17-13-10-18(8-9-20-3)14-7-5-4-6-12(13)14/h4-7,10-11H,8-9H2,1-3H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKDSVSPRDDONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CN(C2=CC=CC=C21)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-Isopropyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₅H₂₁N₃O₂
  • Molecular Weight : 275.35 g/mol
  • CAS Number : 922874-28-0

Indole derivatives, including 1-isopropyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, exert their biological effects through various mechanisms:

  • Receptor Interaction : These compounds often bind to multiple receptors with high affinity, influencing various signaling pathways.
  • Enzyme Modulation : They can inhibit or activate enzymes involved in critical biological processes, thereby altering metabolic pathways.
  • Gene Expression : Indole derivatives can affect gene expression patterns, leading to changes in cellular behavior.

Anticancer Activity

Research indicates that indole derivatives can induce apoptosis in cancer cells. For instance, studies have shown that certain indole compounds can arrest the cell cycle in the G2/M phase and inhibit tubulin polymerization, which is crucial for mitosis.

Antimicrobial Properties

Indole derivatives have demonstrated antimicrobial activity against various pathogens. Specific studies have reported moderate antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) around 250 μg/mL .

Anti-inflammatory Effects

Certain indole derivatives exhibit anti-inflammatory properties by inhibiting cytokine production. For example, compounds similar to 1-isopropyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea have been shown to inhibit TNFα and IL-17 production in vitro, indicating potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related indole compounds:

StudyFindings
Identified structural modifications in indole derivatives that enhance bioactivity against cancer cells.
Demonstrated the potential of indole-based compounds in modulating immune responses through cytokine inhibition.
Reported on the synthesis and evaluation of new indole derivatives with promising antimicrobial activity.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Group Variations

Key differences between the target compound and its analogs lie in the substituents on the indole nitrogen and the functional group bridging the indole and alkyl chains. Below is a comparative analysis:

Table 1: Structural Comparison of Indole Derivatives
Compound Name Indole N-Substituent Functional Group Molecular Weight (g/mol) Key Properties
1-Isopropyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea 2-Methoxyethyl Urea (-NHCONH-) ~291.34* High polarity, H-bond donor/acceptor
2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide Ethyl Oxoacetamide (-CO-NH-) 288.33 Moderate polarity, H-bond acceptor
2-[1-(2-Methoxyethyl)-1H-indol-3-yl]acetic acid 2-Methoxyethyl Carboxylic acid (-COOH) 249.28 High acidity, ionizable

*Calculated based on molecular formula C₁₅H₂₁N₃O₂.

Key Observations :

  • N-Substituent : The 2-methoxyethyl group in the target compound and the acetic acid analog introduces ether oxygen, enhancing solubility in polar solvents compared to the ethyl group in the oxoacetamide analog .

Q & A

Q. What synthetic routes are recommended for 1-isopropyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling an isopropyl isocyanate derivative with a functionalized indole precursor. Key steps include:

  • Coupling Agents : Use carbodiimides (e.g., EDC/HOBt) or triphosgene to activate intermediates, as seen in analogous urea syntheses .
  • Solvent Optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres improves yield by minimizing side reactions .
  • Temperature Control : Reactions at 0–25°C prevent thermal decomposition of sensitive intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization enhances purity .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., urea linkage at indole C3) via characteristic shifts (e.g., NH protons at δ 8–10 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) validates molecular weight (±5 ppm accuracy) .
  • Melting Point Analysis : Sharp melting points (e.g., 200–220°C range) indicate crystalline purity .

Q. How should researchers design a scalable purification protocol?

Methodological Answer:

  • Solubility Profiling : Test solubility in polar (methanol) and nonpolar (hexane) solvents to optimize crystallization conditions .
  • Flash Chromatography : Use automated systems with UV detection to isolate bulk quantities efficiently.
  • Degradation Monitoring : Track stability during purification via TLC or inline UV spectroscopy to avoid decomposition .

Q. What stability profiles should be assessed under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months; analyze via HPLC for degradation products (e.g., hydrolyzed urea or indole oxidation) .
  • Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) to assess photodegradation. Use amber vials for light-sensitive samples .

Advanced Research Questions

Q. How can computational modeling predict binding affinity to target proteins?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target active sites (e.g., kinase domains). Validate with experimental IC50_{50} values from enzymatic assays .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to identify critical residues (e.g., hydrogen bonds with urea carbonyl) .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energy, correlating with in vitro activity data .

Q. What strategies resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Assay Standardization : Control variables like pH (7.4 vs. 6.5), serum concentration, or cell passage number .
  • Orthogonal Assays : Compare results from fluorescence-based (e.g., FP) and radiometric assays to rule out interference from solvent/DMSO .
  • Meta-Analysis : Use tools like Prism to statistically evaluate variability (e.g., ANOVA for inter-lab differences) .

Q. How do indole substituent modifications impact pharmacokinetics?

Methodological Answer:

  • SAR Studies : Synthesize analogs with varying substituents (e.g., halogenation at indole C5) and evaluate logP (octanol/water partitioning) and metabolic stability in hepatic microsomes .
  • In Vitro Models : Use Caco-2 monolayers for permeability and CYP450 inhibition assays to predict oral bioavailability .

Q. What mechanistic insights arise from studying reactivity with biological nucleophiles?

Methodological Answer:

  • Thiol Trapping : Incubate with glutathione (GSH) and analyze adducts via LC-MS to assess electrophilic reactivity (risk of off-target toxicity) .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with cysteine residues, informing covalent binding potential .

Q. How can isotopic labeling be integrated for metabolic tracing?

Methodological Answer:

  • 13C^{13}C/15N^{15}N-Labeling : Introduce isotopes during urea formation using labeled isocyanates. Confirm incorporation via NMR isotope shifts .
  • In Vivo Tracing : Administer labeled compound to rodent models; analyze tissue extracts via accelerator mass spectrometry (AMS) for metabolite profiling .

Q. What interdisciplinary approaches link chemical properties to in vivo efficacy?

Methodological Answer:

  • PK/PD Modeling : Integrate plasma concentration-time profiles (LC-MS/MS) with efficacy endpoints (e.g., tumor growth inhibition) to establish exposure-response relationships .
  • Toxicogenomics : Perform RNA-seq on treated tissues to identify pathways affected by off-target effects (e.g., oxidative stress) .

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